molecular formula C19H17N3O3 B11373953 N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11373953
M. Wt: 335.4 g/mol
InChI Key: OWCLNYACKOMUEX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Lidocaine: A local anesthetic and antiarrhythmic drug.

Uniqueness

N-(4-ethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridazine ring and carboxamide group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-2-25-16-10-8-14(9-11-16)20-19(24)18-17(23)12-13-22(21-18)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24)

InChI Key

OWCLNYACKOMUEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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